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molecular formula C5H7Br2ClO B8519230 2,5-dibromopentanoyl Chloride

2,5-dibromopentanoyl Chloride

Cat. No. B8519230
M. Wt: 278.37 g/mol
InChI Key: OUADIZVZFBYKSK-UHFFFAOYSA-N
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Patent
US04789675

Procedure details

In a manner similar to that of Reference Example 16, 2-amino-4-methoxyphenol was allowed to react with 2,5-dibromovaleryl chloride, then cyclized to give 2-(3-bromopropyl)-6-methoxy-2H-1,4-benzoxazine-3(4H)-one as crystals. The yield was 56.9%. m.p. 102°-103° C. (recrystallization from ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].Br[CH:12]([CH2:16][CH2:17][CH2:18][Br:19])[C:13](Cl)=[O:14]>>[Br:19][CH2:18][CH2:17][CH2:16][CH:12]1[C:13](=[O:14])[NH:1][C:2]2[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=2[O:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Cl)CCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC1OC2=C(NC1=O)C=C(C=C2)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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